4-Nitroisophthalic acid

Descripción general

Descripción

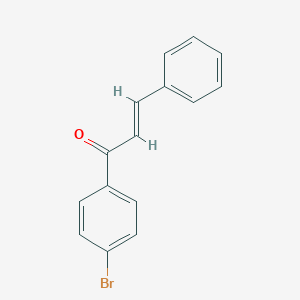

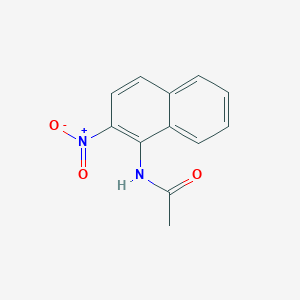

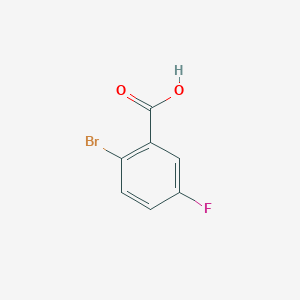

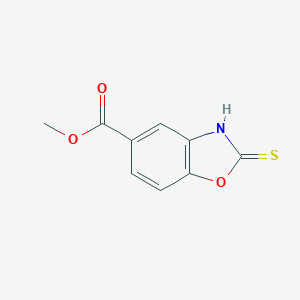

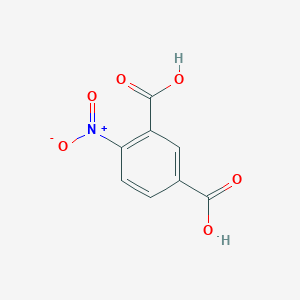

4-Nitroisophthalic acid is an important chemical material. It is an intermediate in the synthesis of many pharmaceutical drugs and is also an excellent ligand for many transition metal complexes . The molecular formula of this compound is C8H5NO6 .

Synthesis Analysis

4-Nitrophthalic acid has usually been prepared by nitration of phthalic acid or phthalic anhydride, followed by separation from the accompanying 3-nitrophthalic acid. It has also been prepared from 6-nitro-2-naphthol-4-sulfonic acid .Molecular Structure Analysis

In the crystal structure of this compound, both carboxyl groups are involved in intermolecular centrosymmetric cyclic O-H⋯O hydrogen-bonding associations, which give a zigzag chain structure extending along (2 1). Weak π–π stacking interactions are also present .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.13. It has a density of 1.7±0.1 g/cm3, a boiling point of 492.9±40.0 °C at 760 mmHg, and a flash point of 222.5±15.8 °C. It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Novel Water-Soluble Metallophthalocyanines

4-Nitroisophthalic acid is used in synthesizing novel water-soluble metallophthalocyanine derivatives. These derivatives, when supported on cotton fabrics, are useful in the textile industry and have potential applications in optical and catalytic fields, particularly for air-purifying materials in air conditioners (Yıldırım, Sevim, & Gül, 2012).

Catalytic Applications

This compound has been identified as an effective catalyst in the synthesis of pyrano- and furanoquinolines via the imino Diels-Alder reaction. This demonstrates its utility in organic synthesis, offering an inexpensive, water-soluble, and stable catalyst option (Srinivasa, Mahadevan, Hosamani, & Hulikal, 2008).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is instrumental in the assembly of various coordination polymers and MOFs, which have applications in molecular self-assembly, magnetic susceptibility, and potential use in photoluminescent materials and antimicrobial agents. These compounds exhibit diverse structural features and have been investigated for their stability and functional properties (Ma, Wang, Hu, Wang, Batten, & Wang, 2009); (Li, Shi, Li, 2013).

Proton Conduction in Water-Stable Gadolinium MOF

A notable application of this compound is in the development of a water-stable gadolinium MOF, which exhibits high proton conductivity. This could have significant implications in materials science and electronics (Xing, Fu, Zhang, Yu, Wang, & Guo, 2019).

Sensing Applications

Lanthanide-MOFs constructed with this compound and other ligands have shown potential as selective multi-responsive luminescent sensors, particularly for detecting explosives and ions like Fe3+ and Cr2O7^2- (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).

CO2 Capture

This compound-based MOFs have also been studied for their capacity to capture CO2, demonstrating their potential application in environmental management and carbon capture technologies (Cui, Ye, Liu, Alothman, Alduhaish, Lin, & Chen, 2020).

Safety and Hazards

4-Nitroisophthalic acid is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation. Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

4-Nitroisophthalic acid is an important chemical material that serves as an intermediate in the synthesis of many pharmaceutical drugs . It is also an excellent ligand for many transition metal complexes . These complexes can have various biological targets depending on the specific drug synthesized.

Mode of Action

The mode of action of this compound is primarily through its interactions with its targets. In the crystal structure of the compound, both carboxyl groups are involved in intermolecular centrosymmetric cyclic O-H⋯O hydrogen-bonding associations, which give a zigzag chain structure . Weak π-π stacking interactions are also present . These interactions can influence the way the compound interacts with its targets.

Análisis Bioquímico

Biochemical Properties

4-Nitroisophthalic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with enzymes involved in the synthesis of pharmaceutical compounds. For instance, this compound acts as an intermediate in the synthesis of certain drugs, where it undergoes enzymatic transformations to form active pharmaceutical ingredients . Additionally, it serves as a ligand for transition metal complexes, forming stable coordination compounds that can be used in catalysis and other biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . This modulation can lead to changes in gene expression, affecting the production of various proteins and enzymes within the cell. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and proteins, influencing their activity and function. For example, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction . This binding interaction can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing gene expression in a controlled manner . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways that involve the reduction of the nitro group and subsequent transformations of the carboxyl groups . These metabolic processes can lead to the formation of different metabolites, which can have distinct biochemical activities. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biochemical activity, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism .

Propiedades

IUPAC Name |

4-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJFXVHDIVAONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388913 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4315-09-7 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 4-Nitroisophthalic acid and how do they influence its crystal structure?

A1: this compound (C8H5NO6) is an aromatic compound with a central benzene ring. It features two carboxyl (-COOH) groups and a nitro (-NO2) group attached to the benzene ring. [] The carboxyl groups are key to the compound's crystal structure. They participate in strong intermolecular hydrogen bonding, specifically O—H⋯O interactions. These interactions form centrosymmetric cyclic arrangements, leading to a zigzag chain structure extending along the (21) plane within the crystal lattice. [] Additionally, weak π–π stacking interactions between the aromatic rings further stabilize the crystal structure. []

Q2: How does the nitro group in this compound impact its use in Metal-Organic Frameworks (MOFs) for carbon capture?

A2: The bulky nitro group in this compound plays a crucial role in fine-tuning the pore size and adsorption properties of the resulting MOFs. When used as a linker in copper-based MOFs, the nitro group leads to a more compact pore structure compared to its bromo-substituted counterpart. [] Specifically, the MOF [Cu(BDC-NO2)(DMF)] (UTSA-93 or CuBDC-NO2, where H2BDC-NO2 = this compound and DMF = N,N'-dimethylformamide) exhibits a pore size of 6.0 × 7.0 Å2, while the bromo-substituted analogue has a larger pore size of 6.9 × 8.5 Å2. [] This optimized pore structure in the nitro-functionalized MOF enhances its CO2 capture capacity to approximately 2.40 mmol g-1 under ambient conditions, significantly higher than the 1.08 mmol g-1 observed in the bromo-functionalized analogue. [] This highlights the role of the nitro group in tailoring MOFs for efficient CO2 capture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.